tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Overview
Description
tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a complex organic compound that features a pyrazole ring substituted with a tert-butyl group, a methyl group, and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound may target palladium catalysts in these reactions.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation . In this process, the boronic ester group of the compound transfers a nucleophilic organic group to a palladium catalyst . This transfer is a key step in Suzuki-Miyaura cross-coupling reactions .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is a carbon-carbon bond-forming reaction that is widely used in organic synthesis . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound’s boronic ester group is known to be relatively stable and readily prepared , which may suggest good bioavailability.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of the compound are likely influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of a base, which is typically required for transmetalation . Additionally, the compound’s stability may be influenced by temperature and pH .
Preparation Methods
The synthesis of tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate typically involves the reaction of a pyrazole derivative with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the formation of the boronate ester. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of simpler boron-containing compounds.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions are often valuable intermediates in organic synthesis.
Scientific Research Applications
tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar compounds include other boronate esters and pyrazole derivatives. What sets tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate apart is its unique combination of a pyrazole ring with a dioxaborolane moiety, providing distinct reactivity and stability. Other similar compounds include:
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
These compounds share structural similarities but differ in their specific applications and reactivity profiles.
Biological Activity
tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a pyrazole ring and a dioxaborolane moiety, which are significant for its biological interactions. The presence of the tert-butyl and methyl groups contributes to its lipophilicity and stability.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. Some potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to parasitic infections.
- Antiparasitic Properties : Preliminary studies suggest that it may exhibit activity against Trypanosoma brucei, the causative agent of African sleeping sickness. This is likely due to its ability to penetrate cellular membranes effectively.
Table 1: Summary of Biological Activities
Activity | Target | IC50 Value | Reference |
---|---|---|---|
Antiparasitic | Trypanosoma brucei | ~0.1 μM | |
Enzyme Inhibition | N-Myristoyltransferase | ~0.05 μM | |
Cytotoxicity | MRC-5 Human Cells | Variable |
Case Studies
A notable study examined the compound's effectiveness against Trypanosoma brucei. The results showed that it had a significant inhibitory effect on the growth of the parasite in vitro, with an IC50 value around 0.1 μM. This suggests a promising potential for development into a therapeutic agent against trypanosomiasis.
Another investigation focused on the compound's selectivity towards human cells. While it exhibited potent antiparasitic activity, it demonstrated variable cytotoxicity against MRC-5 human fibroblast cells, indicating a need for further optimization to enhance selectivity and reduce toxicity.
Properties
IUPAC Name |
tert-butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O4/c1-10-9-18(12(19)20-13(2,3)4)17-11(10)16-21-14(5,6)15(7,8)22-16/h9H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDMOWSKKZODSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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